molecular formula C26H30N4O2 B2597019 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide CAS No. 1242858-08-7

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide

Cat. No.: B2597019
CAS No.: 1242858-08-7
M. Wt: 430.552
InChI Key: UVKFKBUBUIEPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide is a synthetic small molecule designed for research applications, particularly in the field of kinase inhibition. Its core structure is based on the pyrido[4,3-d]pyrimidin-4-one scaffold, a heterocyclic system known for its relevance in medicinal chemistry. Compounds featuring this scaffold have been investigated as potent ATP-competitive inhibitors, capable of mimicking the adenine moiety of ATP to bind to the catalytic site of various protein kinases . This mechanism is central to modulating signal transduction pathways involved in cell proliferation and survival. Researchers may find this compound valuable for probing the function of specific tyrosine kinases, such as c-Src and Abl, which are implicated in oncogenesis and cancer cell resistance . The structural features of this acetamide derivative, including the 6-benzyl and N-(4-butylphenyl) substituents, are typically explored to optimize binding affinity and selectivity. This compound is provided for research purposes to further investigate its potential biological activities, mechanism of action, and structure-activity relationships in cellular and biochemical assays.

Properties

IUPAC Name

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-2-3-7-20-10-12-22(13-11-20)28-25(31)18-30-19-27-24-14-15-29(17-23(24)26(30)32)16-21-8-5-4-6-9-21/h4-6,8-13,19H,2-3,7,14-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFKBUBUIEPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridopyrimidine core, followed by the introduction of the benzyl and butylphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step usually involves acylation to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrido-pyrimidinone derivatives, emphasizing molecular features, substituents, and available activity

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Activity Notes
Target Compound : 2-{6-Benzyl-4-oxo-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide C₂₆H₃₀N₄O₂ 446.55 (calculated) 6-Benzyl, N-(4-butylphenyl)acetamide No direct activity data; structural analogs suggest kinase/antioxidant potential
Compound A : 2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide C₂₉H₂₉N₄O₂ 477.58 (reported) 7-Benzyl, 2-(p-tolyl), N-(2,5-dimethylphenyl) No explicit activity data; used in structural studies
Compound B : 6-Ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one C₁₅H₁₆FN₃O 273.31 (reported) 6-Ethyl, 2-(4-fluorophenyl) Purity ≥95%; potential scaffold for drug discovery
Compound C : 2-{7-Benzyl-2-methyl-4-oxo-pyrido[3,4-d]pyrimidin-3-yl}-N-(butan-2-yl)acetamide C₂₁H₂₈N₄O₂ 380.48 (reported) 7-Benzyl, 2-methyl, N-(sec-butyl) Screening compound with kinase-targeting potential

Key Structural and Functional Differences:

Substituent Position and Size :

  • The target compound’s 6-benzyl group distinguishes it from 7-benzyl analogs (e.g., Compound A) . Positional isomers may exhibit divergent binding affinities due to steric or electronic effects.
  • The N-(4-butylphenyl)acetamide moiety introduces a long alkyl chain, enhancing lipophilicity compared to smaller groups like N-(2,5-dimethylphenyl) (Compound A) or N-(sec-butyl) (Compound C). This could influence membrane permeability and pharmacokinetics .

Ring System Variations: Compound B lacks the acetamide side chain, focusing instead on a simpler pyrido-pyrimidinone core with a 4-fluorophenyl substituent. This simplification may reduce synthetic complexity but limit target selectivity .

Research Findings from Analogous Compounds:

  • Antioxidant Activity: Pyrido-pyrimidinone derivatives with electron-donating groups (e.g., benzyl, methyl) have shown antioxidant properties exceeding ascorbic acid in radical scavenging assays .
  • Kinase Inhibition: Screening libraries highlight pyrido-pyrimidinones as kinase inhibitors, with substituents like 4-butylphenyl enhancing hydrophobic interactions in ATP-binding pockets .

Critical Analysis of Structural and Functional Trade-offs

  • Lipophilicity vs.
  • Steric Effects : The 6-benzyl substituent may hinder binding to flat active sites (e.g., DNA intercalation) but favor interactions with allosteric enzyme pockets.

Biological Activity

The compound 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine class and is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H24N4O2
  • Molecular Weight : 376.46 g/mol
  • IUPAC Name : 2-{6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide

The structural features of this compound contribute significantly to its biological activities. The presence of a pyrido[4,3-d]pyrimidine core along with various substituents enhances its interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have demonstrated that compounds similar to this compound show effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has garnered attention due to its ability to inhibit key kinases involved in cancer progression:

  • Kinase Inhibition : Similar pyrido[4,3-d]pyrimidine derivatives have been identified as multikinase inhibitors. They show potent inhibitory effects on kinases such as CDK4 and PI3K . This suggests that the compound may induce apoptosis in cancer cells by disrupting critical signaling pathways.

Neuroprotective Effects

Emerging studies suggest that pyrido[4,3-d]pyrimidines may also possess neuroprotective properties:

  • Monoamine Oxidase Inhibition : Some derivatives have demonstrated significant inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. This inhibition could potentially lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting kinases and MAO enzymes.
  • Intercalation with Nucleic Acids : The planar structure allows for potential intercalation between DNA bases, affecting replication and transcription processes .

Research Findings and Case Studies

A summary of notable research findings related to the biological activity of this compound is provided in the following table:

StudyBiological ActivityFindings
AntibacterialEffective against Staphylococcus aureus and E. coli.
AnticancerInhibits CDK4 and induces apoptosis in tumor cells.
NeuroprotectiveSignificant MAO inhibition observed.

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1: Formation of the pyrido[4,3-d]pyrimidinone core via cyclization of substituted pyridine derivatives with urea or thiourea under acidic conditions.
  • Step 2: Introduction of the benzyl group via nucleophilic substitution or alkylation.
  • Step 3: Acetamide coupling using reagents like EDC/HOBt or DCC to attach the N-(4-butylphenyl) moiety.

Characterization Methods:

  • NMR Spectroscopy (1H, 13C) to confirm regiochemistry and purity .
  • FTIR for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • HRMS to verify molecular ion peaks .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • 1H/13C-NMR: Resolves substituent positions on the pyrimidine ring and confirms acetamide linkage. For example, downfield shifts (~δ 8–10 ppm) indicate aromatic protons adjacent to electron-withdrawing groups .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for chiral centers in the pyrido-pyrimidinone scaffold .
  • ATR-FTIR: Identifies hydrogen bonding patterns (e.g., NH stretching in acetamide) .

Advanced: How can reaction conditions be optimized using statistical experimental design?

Answer:

  • Design of Experiments (DoE): Apply factorial designs (e.g., 2^k or Box-Behnken) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, highlights using DoE to minimize trial-and-error in reaction optimization .
  • Response Surface Methodology (RSM): Models interactions between parameters (e.g., yield vs. reaction time) to identify optimal conditions .
  • Computational Screening: Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, reducing experimental iterations .

Advanced: How can researchers resolve contradictory bioactivity data across assays?

Answer:

  • Orthogonal Assays: Validate results using independent methods (e.g., enzymatic inhibition vs. cell viability assays) to rule out assay-specific artifacts .
  • Dose-Response Curves: Ensure consistent EC50/IC50 values across multiple replicates.
  • Proteomic Profiling: Identify off-target interactions (e.g., using SILAC or pull-down assays) that may explain discrepancies .
  • Control Experiments: Test compound stability under assay conditions (e.g., pH, serum proteins) to exclude degradation artifacts .

Advanced: What strategies are recommended for mechanistic studies of enzyme inhibition?

Answer:

  • Kinetic Analysis: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular Dynamics (MD) Simulations: Map binding interactions between the compound and active sites (e.g., hydrogen bonding with catalytic residues) .
  • X-ray Crystallography: Resolve co-crystal structures to visualize binding modes .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔG, ΔH) and stoichiometry .

Basic: How is in vitro biological activity typically evaluated?

Answer:

  • Enzymatic Assays: Measure IC50 against target enzymes (e.g., kinases, phosphatases) using fluorogenic substrates .
  • Cell-Based Assays: Assess cytotoxicity (MTT assay) or antiproliferative effects (e.g., in cancer cell lines) .
  • Microbial Susceptibility Testing: Determine MIC/MBC against bacterial/fungal strains .

Advanced: What computational tools predict ADME/Tox profiles?

Answer:

  • In Silico Tools:
    • SwissADME: Predicts permeability (LogP), bioavailability, and P-gp substrate likelihood.
    • ProTox-II: Estimates hepatotoxicity and mutagenicity risks .
  • Metabolite Prediction: Use GLORY or MetaSite to identify Phase I/II metabolites .
  • CYP450 Inhibition Assays: Screen for drug-drug interaction risks using human liver microsomes .

Advanced: How to address low solubility during formulation studies?

Answer:

  • Co-Solvent Systems: Use PEG 400 or cyclodextrins to enhance aqueous solubility .
  • Nanoparticle Encapsulation: Employ PLGA or liposomes for controlled release.
  • Salt Formation: Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution .

Basic: What purification methods are effective for this compound?

Answer:

  • Flash Chromatography: Separate impurities using gradients of ethyl acetate/hexane.
  • Recrystallization: Optimize solvent pairs (e.g., DCM/methanol) for high-purity crystals .
  • HPLC: Use C18 columns with acetonitrile/water (+0.1% TFA) for analytical purity checks .

Advanced: How to validate target engagement in complex biological systems?

Answer:

  • CETSA (Cellular Thermal Shift Assay): Confirm target binding by monitoring thermal stabilization .
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics in cell lysates .
  • Chemical Proteomics: Use photoaffinity probes to pull down interacting proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.